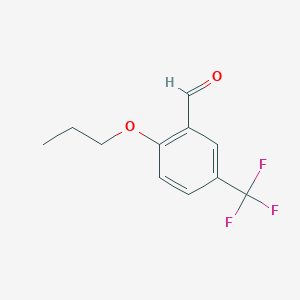

2-Propoxy-5-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2-propoxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-2-5-16-10-4-3-9(11(12,13)14)6-8(10)7-15/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVUDAKGTXJKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704887 | |

| Record name | 2-Propoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472809-74-8 | |

| Record name | 2-Propoxy-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Propoxy-5-(trifluoromethyl)benzaldehyde is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the trifluoromethyl group contributes to its lipophilicity, which can enhance its interaction with biological membranes and influence its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that benzaldehyde derivatives can possess significant antibacterial properties. For instance, benzaldehyde has been noted to reduce the minimum inhibitory concentration (MIC) of antibiotics against various bacterial strains, suggesting a potential synergistic effect .

- Anticancer Properties : Compounds with similar structural motifs have been evaluated for their cytotoxic effects against cancer cell lines. The trifluoromethyl group is often associated with enhanced activity against tumor cells due to increased membrane permeability and interaction with cellular targets .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzymatic Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Membrane Interaction : The compound's lipophilic nature allows it to integrate into lipid membranes, potentially disrupting membrane integrity and leading to cell death .

Research Findings and Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Antibacterial Activity :

- Anticancer Activity :

Data Tables

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Significant against Staphylococcus aureus, Bacillus anthracis | Disruption of plasma membrane integrity |

| Anticancer | Induces apoptosis in cancer cell lines | Interaction with cellular membranes and targets |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-Propoxy-5-(trifluoromethyl)benzaldehyde, highlighting differences in substituents, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃) : The -CF₃ group (present in the main compound) is more electron-withdrawing than -OCF₃, increasing the electrophilicity of the aldehyde group. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) compared to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde .

- Propoxy vs. Methoxy : The longer propoxy chain in the main compound improves lipid solubility, making it more suitable for hydrophobic matrices in drug delivery systems. In contrast, 2-Methoxy-5-(trifluoromethyl)benzaldehyde (CAS 146539-83-5) exhibits better solubility in polar aprotic solvents .

Positional Isomerism :

- Derivatives like 4-Methoxy-3-(trifluoromethyl)benzaldehyde (CAS 50823-87-5) demonstrate that substituent positioning alters electronic distribution. The 5-CF₃ group in the main compound creates a para-directing effect, influencing regioselectivity in subsequent reactions .

Functional Group Transformations :

- Biopharmacule’s catalog () lists derivatives such as 2-Fluoro-5-(trifluoromethyl)benzonitrile (BP 9633) and benzylamine (BP 9635), which are synthesized via aldehyde oxidation or reductive amination. This underscores the versatility of benzaldehyde intermediates in generating diverse functional groups .

Preparation Methods

Preparation of 2-(Trifluoromethyl)benzaldehyde Core

A foundational step in the synthesis is the preparation of 2-(trifluoromethyl)benzaldehyde, which serves as a precursor to the target compound. A patented industrial method involves hydrolysis of 2-(trifluoromethyl)dichlorotoluene under specific conditions:

| Parameter | Details |

|---|---|

| Starting material | 2-(Trifluoromethyl)dichlorotoluene |

| Hydrolysis agent | C1-C4 linear chain saturated monobasic fatty acid and alkali metal salt |

| Temperature | 150-190 °C |

| Pressure | 0.3-0.78 MPa |

| Catalyst | Tetrabutylammonium bromide (phase transfer catalyst) |

| Reaction time | 3-4 hours |

| Yield | 87-90% |

| Purity (GC area) | ~98% |

Reaction summary: Under autoclave conditions, the dichlorotoluene derivative is hydrolyzed in the presence of acetic acid and sodium hydroxide or sodium acetate, yielding 2-(trifluoromethyl)benzaldehyde with high yield and purity. The process is environmentally friendly and suitable for industrial scale-up.

Introduction of the Propoxy Group (O-Alkylation)

The propoxy substituent at the 2-position is introduced via an O-alkylation reaction of the corresponding hydroxybenzaldehyde derivative. This step typically involves:

- Starting with 2-hydroxy-5-(trifluoromethyl)benzaldehyde or a similar intermediate.

- Reacting with propyl bromide or propyl chloride in the presence of a base such as potassium carbonate.

- Conducting the reaction in an aprotic solvent like acetone or acetonitrile.

| Parameter | Details |

|---|---|

| Starting material | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde |

| Alkylating agent | Propyl bromide or propyl chloride |

| Base | Potassium carbonate |

| Solvent | Acetone or acetonitrile |

| Temperature | Reflux or room temperature |

| Reaction time | Several hours |

| Yield | Typically high (not explicitly reported) |

This O-alkylation step is well-documented in the synthesis of related benzaldehyde derivatives and is crucial for installing the propoxy group with regioselectivity.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Conditions/Agents | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis of dichlorotoluene | Hydrolysis | Acetic acid, NaOH or sodium acetate, 150-190 °C, 0.3-0.78 MPa, tetrabutylammonium bromide | 87-90 | Industrial scale, high purity |

| Selective fluoridation | Fluorination | HF, antimony halide catalyst, 60-110 °C | Not specified | Intermediate preparation |

| O-Alkylation of hydroxybenzaldehyde | Nucleophilic substitution (O-alkylation) | Propyl bromide, K2CO3, acetone, reflux | High (literature typical) | Regioselective propoxy installation |

Research Findings and Industrial Relevance

- The hydrolysis method for 2-(trifluoromethyl)benzaldehyde is robust, scalable, and environmentally friendly, making it suitable for industrial production of trifluoromethylated benzaldehyde intermediates.

- The O-alkylation step is a classical and efficient method to introduce the propoxy group, with potassium carbonate acting as a mild base to facilitate nucleophilic substitution without side reactions.

- Catalytic fluorination and phase transfer catalysis improve selectivity and yield, reducing by-products and enabling cleaner synthesis routes.

- The overall synthetic pathway balances reaction efficiency, environmental impact, and cost-effectiveness, crucial for commercial applications.

Q & A

Basic Research: What are the optimal synthetic routes for 2-Propoxy-5-(trifluoromethyl)benzaldehyde, and how do substituent positions influence reactivity?

Methodological Answer:

The synthesis typically involves directed ortho-metalation or Friedel-Crafts alkylation to introduce the propoxy group. For example:

Electrophilic Substitution : Start with 5-(trifluoromethyl)benzaldehyde. Protect the aldehyde group with a diethyl acetal to prevent undesired reactivity.

Alkylation : Use a propylating agent (e.g., propyl bromide) under basic conditions (K₂CO₃/DMF) to introduce the propoxy group at the 2-position .

Deprotection : Remove the acetal group using aqueous HCl to regenerate the aldehyde .

Substituent Effects : The trifluoromethyl group at the 5-position is electron-withdrawing, directing electrophiles to the ortho (2-) and para (4-) positions. Steric hindrance from the propoxy group favors ortho substitution .

Advanced Research: How can Suzuki-Miyaura cross-coupling be optimized for derivatizing this compound?

Methodological Answer:

To functionalize the benzene ring:

Boronic Acid Preparation : Convert the aldehyde to a boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc) .

Coupling Conditions : Use Pd(PPh₃)₄ as a catalyst with aryl halides (e.g., bromopyridines) in a 1:1 DME/H₂O solvent system at 80°C.

Key Parameters : Maintain anhydrous conditions to prevent boronic acid hydrolysis. Monitor reaction progress via TLC (Rf shift) and confirm yields via HPLC-MS .

Basic Research: What spectroscopic techniques are critical for characterizing this compound, and what challenges arise?

Methodological Answer:

- NMR :

- IR : A strong C=O stretch at ~1700 cm⁻¹ and C-O-C stretch at ~1250 cm⁻¹ .

- Challenges : Overlapping signals in crowded aromatic regions require high-field NMR (≥500 MHz) or 2D techniques (COSY, HSQC) .

Advanced Research: How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (FMOs):

- The LUMO (-1.5 to -2.0 eV) localizes on the aldehyde carbon, indicating susceptibility to nucleophilic attack.

- Electron-withdrawing CF₃ and propoxy groups lower LUMO energy, enhancing reactivity .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., hydrazone formation rates) .

Basic Research: What strategies mitigate competing side reactions during oxidation of intermediates?

Methodological Answer:

- Oxidation of Alcohol Precursors : Use Dess-Martin periodinane (DMP) in CH₂Cl₂ at 0°C to selectively oxidize benzylic alcohols to aldehydes without over-oxidation to carboxylic acids .

- Side Reactions :

- Ester Formation : Minimize by avoiding protic solvents.

- Aldol Condensation : Suppress by maintaining low temperatures (<10°C) and dilute conditions .

Advanced Research: How does this compound interact with biological targets (e.g., enzymes), and what assays confirm its inhibitory potential?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The trifluoromethyl group enhances hydrophobic binding to active sites .

- In Vitro Assays :

Advanced Research: How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/EtOAc).

- Key Metrics : Compare bond angles (C-CF₃: ~112°) and dihedral angles (aldehyde vs. benzene ring: 10–15°) with literature. Discrepancies may arise from packing effects or solvent inclusion .

Advanced Research: What factors influence scalability in multi-step syntheses, and how are they addressed?

Methodological Answer:

- Bottlenecks :

- Low Yields in Alkylation : Optimize stoichiometry (1.2 equiv propyl bromide) and use phase-transfer catalysts (TBAB).

- Purification : Replace column chromatography with recrystallization (EtOH/H₂O) for intermediates .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and automate pH adjustment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.